Cas no 87656-32-4 ((2-(Dimethoxymethyl)phenyl)methanol)

(2-(Dimethoxymethyl)phenyl)methanol is a versatile aromatic alcohol featuring both a benzylic hydroxyl group and a dimethoxymethyl substituent. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and fine chemicals. The dimethoxymethyl group enhances stability and reactivity, enabling selective transformations under mild conditions. The benzylic alcohol moiety allows for further derivatization, such as oxidation or esterification. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise control over reaction pathways. The compound is typically handled under standard laboratory conditions, ensuring ease of use in synthetic workflows.
(2-(Dimethoxymethyl)phenyl)methanol structure
87656-32-4 structure
Product Name:(2-(Dimethoxymethyl)phenyl)methanol
CAS No:87656-32-4
MF:C10H14O3
MW:182.216363430023
CID:732764
PubChem ID:343232
Update Time:2025-10-29

(2-(Dimethoxymethyl)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-(Dimethoxymethyl)phenyl)methanol
    • [2-(dimethoxymethyl)phenyl]methanol
    • Benzenemethanol,2-(dimethoxymethyl)-
    • 2-(Dimethoxymethyl)benzenemethanol (ACI)
    • 2-(Dimethoxymethyl)benzyl alcohol
    • NSC 382342
    • DB-327607
    • NSC-382342
    • DTXSID40321862
    • SCHEMBL3415124
    • NSC382342
    • 87656-32-4
    • 2-(dimethoxymethyl)phenylmethanol
    • Inchi: 1S/C10H14O3/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10-11H,7H2,1-2H3
    • InChI Key: WRXSEVIJQSMXDN-UHFFFAOYSA-N
    • SMILES: OCC1C(C(OC)OC)=CC=CC=1

Computed Properties

  • Exact Mass: 182.094294304g/mol
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.7Ų

(2-(Dimethoxymethyl)phenyl)methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019120959-1g
(2-(Dimethoxymethyl)phenyl)methanol
87656-32-4 95%
1g
$665.68 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1745041-1g
(2-(Dimethoxymethyl)phenyl)methanol
87656-32-4 98%
1g
¥5384.00 2024-04-27

(2-(Dimethoxymethyl)phenyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 4 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 30 min, rt
Reference
Strongest π-metal orbital coupling in a porphyrin/gold cluster system
Tanaka, Daisuke; et al, Chemical Science, 2014, 5(5), 2007-2010

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Sulfatase activity assay using an activity-based probe by generation of N-methyl isoindole under reducing conditions
Yoon, Hey Young; et al, Analytical Biochemistry, 2017, 526, 33-38

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
2-(Dimethoxymethyl)benzyl alcohol: a convenient isobenzofuran precursor
Smith, James G.; et al, Journal of Organic Chemistry, 1983, 48(26), 5361-2

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 d, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 4 h, reflux; reflux → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 30 min, rt
Reference
Strongest π-metal orbital coupling in a porphyrin/gold cluster system
Tanaka, Daisuke; et al, Chemical Science, 2014, 5(5), 2007-2010

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
2-(Dimethoxymethyl)benzyl alcohol: a convenient isobenzofuran precursor
Smith, James G.; et al, Journal of Organic Chemistry, 1983, 48(26), 5361-2

Production Method 6

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Triethylamine ;  3 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 5 h, rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
Sulfatase activity assay using an activity-based probe by generation of N-methyl isoindole under reducing conditions
Yoon, Hey Young; et al, Analytical Biochemistry, 2017, 526, 33-38

(2-(Dimethoxymethyl)phenyl)methanol Raw materials

(2-(Dimethoxymethyl)phenyl)methanol Preparation Products

Additional information on (2-(Dimethoxymethyl)phenyl)methanol

Introduction to (2-(Dimethoxymethyl)phenyl)methanol (CAS No. 87656-32-4)

(2-(Dimethoxymethyl)phenyl)methanol, with the CAS number 87656-32-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a phenyl ring substituted with a dimethoxymethyl group and a hydroxymethyl side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development.

The molecular structure of (2-(Dimethoxymethyl)phenyl)methanol consists of a benzene ring connected to a methoxy group and a hydroxymethyl group at the 2-position. This particular arrangement imparts unique chemical properties that make it valuable in various chemical transformations. The presence of both electron-donating methoxy groups and an electron-withdrawing hydroxymethyl group creates a balance that influences reactivity and interaction with other molecules.

In recent years, research on (2-(Dimethoxymethyl)phenyl)methanol has been expanding, particularly in the context of developing novel pharmaceuticals. The compound's ability to serve as a building block in organic synthesis has been leveraged to create more complex molecules with potential therapeutic benefits. For instance, its incorporation into heterocyclic structures has shown promise in the synthesis of bioactive compounds that target specific biological pathways.

One of the most intriguing aspects of (2-(Dimethoxymethyl)phenyl)methanol is its role in catalytic processes. The compound has been investigated as a ligand or intermediate in various catalytic systems, where it aids in facilitating reactions such as hydrogenation, oxidation, and coupling reactions. These catalytic applications are crucial in pharmaceutical manufacturing, where efficient and selective transformations are essential for producing high-purity active pharmaceutical ingredients (APIs).

The pharmaceutical industry has shown particular interest in derivatives of (2-(Dimethoxymethyl)phenyl)methanol due to their potential as pharmacophores. Pharmacophores are key structural elements that contribute to the biological activity of a drug molecule. By modifying the structure of (2-(Dimethoxymethyl)phenyl)methanol, researchers can explore new chemical spaces and develop compounds with improved pharmacokinetic properties, such as enhanced solubility or reduced toxicity.

Recent studies have also highlighted the compound's utility in materials science. The unique electronic properties of the phenyl ring and the functional groups attached to it make (2-(Dimethoxymethyl)phenyl)methanol a suitable candidate for designing organic semiconductors or liquid crystals. These materials are foundational in the development of advanced electronic devices, including organic light-emitting diodes (OLEDs) and flexible electronics.

The synthesis of (2-(Dimethoxymethyl)phenyl)methanol itself is an area of active research. Chemists have developed various synthetic routes to produce this compound efficiently and in high yield. One common approach involves the reaction of benzaldehyde derivatives with formaldehyde under basic conditions, followed by functional group modifications to introduce the dimethoxymethyl and hydroxymethyl groups. These synthetic strategies are continuously being refined to improve scalability and sustainability.

In conclusion, (2-(Dimethoxymethyl)phenyl)methanol (CAS No. 87656-32-4) is a multifaceted compound with significant applications across multiple fields. Its role in pharmaceutical research, catalysis, and materials science underscores its importance as a versatile building block for more complex molecules. As research continues to uncover new possibilities for this compound, its impact on science and technology is likely to grow even further.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.